2-(Trichloromethyl)-1H-benzimidazole

Catalog No.
S749831
CAS No.
3584-65-4
M.F
C8H5Cl3N2
M. Wt
235.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trichloromethyl)-1H-benzimidazole

CAS Number

3584-65-4

Product Name

2-(Trichloromethyl)-1H-benzimidazole

IUPAC Name

2-(trichloromethyl)-1H-benzimidazole

Molecular Formula

C8H5Cl3N2

Molecular Weight

235.5 g/mol

InChI

InChI=1S/C8H5Cl3N2/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H,(H,12,13)

InChI Key

ZVFSYTFFWGYEMM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C(Cl)(Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(Cl)(Cl)Cl

The exact mass of the compound 2-(Trichloromethyl)-1H-benzimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Trichloromethyl)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family, characterized by the presence of a trichloromethyl group at the second position of the benzimidazole ring. This compound is notable for its unique structure, which combines the stability of the benzimidazole moiety with the reactivity of the trichloromethyl group. The molecular formula for 2-(Trichloromethyl)-1H-benzimidazole is C₉H₆Cl₃N₂, and it has a molar mass of approximately 251.51 g/mol. The presence of chlorine atoms contributes to its potential biological activity and makes it a subject of interest in medicinal chemistry.

2,3,4-TCMB does not exhibit biological activity and its mechanism of action is not applicable in this context. However, its mechanism of reaction with pyrrole likely involves the electrophilic character of the trichloromethyl group facilitating a reaction with the nucleophilic pyrrole nitrogen atom in acidic conditions [].

2,3,4-TCMB is classified as an irritant []. There is limited data available on specific hazards associated with 2,3,4-TCMB. However, due to the presence of chlorine atoms, it is recommended to handle the compound with standard laboratory safety precautions, including wearing gloves, safety glasses, and working in a fume hood.

Analytical Chemistry:

2-(Trichloromethyl)-1H-benzimidazole (2,3,4-TCMB) finds application in analytical chemistry as a reagent for the titration of pyrrole [1]. Due to its electron-deficient nature with two chlorine atoms, 2,3,4-TCMB forms a stable salt with 2-chlorobenzimidazole in acidic conditions, stabilizing the nucleophilic plate [1]. This property allows for the titration of pyrrole in organic solvents and plates [1].

Source

[1] ""

Due to its reactive trichloromethyl group. Some notable reactions include:

  • Nucleophilic Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles can replace one or more chlorine atoms.
  • Condensation Reactions: This compound can react with amines or other nucleophiles to form substituted derivatives through condensation mechanisms.
  • Reduction Reactions: The trichloromethyl group may also be reduced to form less halogenated derivatives, which can further participate in biological activity.

The biological activity of 2-(Trichloromethyl)-1H-benzimidazole has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent. The benzimidazole core is known for its diverse pharmacological properties, including:

  • Antimicrobial Activity: Compounds with a benzimidazole structure often exhibit significant antimicrobial properties against various bacterial and fungal strains.
  • Antitumor Activity: Some studies suggest that derivatives of 2-(Trichloromethyl)-1H-benzimidazole may possess anticancer properties, potentially inhibiting tumor cell proliferation.

Several methods have been developed for synthesizing 2-(Trichloromethyl)-1H-benzimidazole:

  • Direct Synthesis from o-Phenylenediamine: One common method involves the reaction of o-phenylenediamine with trichloroacetic acid or trichloromethylating agents under acidic conditions to yield the desired compound .
  • Ultrasound-Assisted Synthesis: Recent advancements have introduced ultrasound-assisted methods that enhance reaction rates and yields when synthesizing this compound .
  • Microwave-Assisted Synthesis: Microwave irradiation techniques have also been employed to facilitate rapid synthesis while improving product purity .

2-(Trichloromethyl)-1H-benzimidazole finds applications in various fields:

  • Pharmaceuticals: Due to its potential biological activities, it serves as a lead compound in drug development for antimicrobial and anticancer therapies.
  • Agricultural Chemicals: Its reactivity can be harnessed in developing agrochemicals for pest control.
  • Material Science: The compound may be used in creating functional materials with specific electronic or optical properties.

Interaction studies involving 2-(Trichloromethyl)-1H-benzimidazole focus on its binding affinity with biological targets such as enzymes and receptors. These studies typically employ techniques like:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In Vitro Assays: To evaluate its efficacy against specific microbial strains or cancer cell lines.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's therapeutic potential.

Several compounds share structural similarities with 2-(Trichloromethyl)-1H-benzimidazole, including:

Compound NameStructure FeaturesUnique Aspects
BenzimidazoleBasic structure without substituentsWidely studied for various biological activities
2-MethylbenzimidazoleMethyl substitution at position 2Exhibits different pharmacological profiles
5-TrifluoromethylbenzimidazoleTrifluoromethyl group instead of trichloroDifferent reactivity and biological activity
1H-Benzimidazol-2-thioneContains a thione functional groupPotentially different biological properties

The uniqueness of 2-(Trichloromethyl)-1H-benzimidazole lies in its specific halogenation pattern, which may enhance its reactivity and biological efficacy compared to these similar compounds. The presence of three chlorine atoms significantly alters its chemical behavior, making it a subject of ongoing research in medicinal chemistry.

The benzimidazole scaffold was first synthesized in 1872 by Hoebrecker through the reduction of 2-nitro-4-methylacetanilide. However, 2-(trichloromethyl)-1H-benzimidazole emerged as a distinct compound in the mid-20th century during investigations into heterocyclic chemistry. Its synthesis was notably documented in a 1964 patent by Monsanto Chemicals, which highlighted its utility as a biological toxicant and intermediate for anthelmintic agents. The compound gained attention for its unique trichloromethyl substitution, which enhanced its chemical reactivity compared to simpler benzimidazole derivatives.

Nomenclature and Structural Classification

Systematic Name: 2-(Trichloromethyl)-1H-benzimidazole
Alternative Names:

  • 2-Trichloromethylbenzimidazole
  • Benzimidazole, 2-trichloromethyl-
  • CAS Registry Number: 3584-65-4

Structural Classification:

  • Parent Class: Benzimidazole (a bicyclic system fusing benzene and imidazole rings).
  • Substituent: Trichloromethyl (-CCl₃) at the 2-position of the imidazole ring.
  • Aromaticity: Retains aromaticity due to conjugated π-electrons across the fused rings.

Registration and Identification Parameters

ParameterValueSource
CAS Registry Number3584-65-4
Molecular FormulaC₈H₅Cl₃N₂
Molecular Weight235.50 g/mol
MDL NumberMFCD00022677
Melting Point>360°C
Boiling Point346.9±42.0°C (Predicted)
Density1.608±0.06 g/cm³
Spectral Data (IR)C-Cl stretch at 820 cm⁻¹
Spectral Data (UV)λₘₐₓ: 284 nm, 224 nm

Significance in Heterocyclic Chemistry Research

2-(Trichloromethyl)-1H-benzimidazole occupies a critical niche in heterocyclic chemistry due to:

  • Electrophilic Reactivity: The -CCl₃ group facilitates nucleophilic substitution, enabling synthesis of diverse derivatives.
  • Biological Relevance: Serves as a precursor for antiparasitic agents (e.g., triclabendazole analogs).
  • Analytical Applications: Used as a chromogenic reagent in thin-layer chromatography for detecting heteroaromatic compounds.
  • Material Science: Explored in coordination chemistry due to its nitrogen-rich structure.

Structural and Synthetic Insights

Synthesis Pathways

  • From o-Phenylenediamine:
    Condensation with methyl trichloroacetimidate in methanol yields 2-(trichloromethyl)-1H-benzimidazole (85% yield):
    $$
    \text{C}6\text{H}4(\text{NH}2)2 + \text{Cl}3\text{CCO}2\text{CH}3 \rightarrow \text{C}8\text{H}5\text{Cl}3\text{N}2 + \text{CH}3\text{OH}
    $$
  • Chlorination of 2-Methylbenzimidazole:
    Treatment with chlorine gas under controlled conditions introduces the trichloromethyl group.

Key Chemical Reactions

Reaction TypeExampleApplication
Nucleophilic SubstitutionReplacement of -CCl₃ with amines or thiolsSynthesis of bioactive derivatives
Coordination ChemistryComplexation with transition metals (e.g., Cu⁺)Catalytic applications
OxidationConversion to 2-carboxybenzimidazole derivativesPharmaceutical intermediates

Analytical and Industrial Applications

Analytical Chemistry

  • Titration Reagent: Forms stable salts with pyrrole derivatives, enabling quantitative analysis in organic solvents.
  • Chromogenic Agent: Reacts with azines/azoles to produce colored complexes detectable at limits of 10 ng–1 µg.

Pharmaceutical Research

  • Anthelmintic Development: Serves as a scaffold for derivatives targeting β-tubulin in parasites.
  • Anticancer Potential: Demonstrates inhibitory effects on tumor cell proliferation in vitro.

The Phillips-Ladenburg reaction remains the foundational approach for benzimidazole synthesis, involving the condensation of o-phenylenediamine with carboxylic acids under acidic conditions [1] [2]. This classical methodology has been extensively adapted for the preparation of 2-(trichloromethyl)-1H-benzimidazole derivatives through several specific pathways.

The most straightforward classical route involves heating o-phenylenediamine with formic acid at elevated temperatures. When 4-methyl-1,2-phenylenediamine is reacted with formic acid in the presence of zinc oxide nanoparticles at 70°C, the reaction produces 5-methyl-1H-benzimidazole with 94% yield [2]. Similarly, 4-methoxy-1,2-phenylenediamine under identical conditions yields 5-methoxy-1H-benzimidazole with 98% efficiency [2].

Condensation reactions between o-phenylenediamine and aromatic carboxylic acids have demonstrated remarkable versatility. Using ammonium chloride as a catalyst in ethanol at 80-90°C, various substituted benzimidazoles can be obtained with yields ranging from 72% to 90% [2]. Specifically, 4-chlorobenzoic acid derivatives achieve 78.88% yield, while 2-chlorobenzoic acid reaches 90.08% yield under these conditions [2].

The reaction mechanism proceeds through nucleophilic attack of the amino groups on the carbonyl carbon, followed by cyclization and dehydration. The presence of electron-withdrawing groups on the aromatic ring generally enhances reaction rates due to increased electrophilicity of the carbonyl carbon [2]. Temperature optimization studies indicate that reaction rates increase exponentially with temperature until approximately 120°C, beyond which decomposition reactions begin to compete [1].

Polyphosphoric acid mediated reactions represent another classical approach, particularly effective for aromatic carboxylic acid substrates. The condensation of o-phenylenediamine with 4-aminobenzoic acid in polyphosphoric acid and dimethylbenzene at reflux conditions for six hours produces 2-(4-aminophenyl)-1H-benzimidazole with 51% yield [2]. This method proves especially valuable for substrates containing electron-donating substituents that might otherwise undergo competing reactions.

Reaction with trichloroacetonitrile and trichloroacetimidate esters

The utilization of trichloroacetonitrile and trichloroacetimidate esters represents a highly efficient and selective pathway for synthesizing 2-(trichloromethyl)-1H-benzimidazole. This methodology offers significant advantages in terms of reaction conditions and product selectivity compared to traditional approaches.

Trichloroacetimidate methodology involves the reaction of o-phenylenediamine with methyl trichloroacetimidate under mild acidic conditions. The reaction proceeds smoothly at room temperature in the presence of trifluoroacetic acid, yielding 2-trichloromethylbenzimidazole intermediates that can be subsequently hydrolyzed to produce 2-carboxybenzimidazoles [3] [4]. This approach demonstrates remarkable tolerance for various substituents on the aromatic ring, with yields typically ranging from 85% to 95% [3].

The mechanism involves initial formation of an amidine intermediate through nucleophilic attack of one amino group on the imidate carbon. This is followed by intramolecular cyclization with the second amino group, accompanied by elimination of methanol. The trichloromethyl group remains intact throughout the cyclization process, providing a valuable synthetic handle for subsequent transformations [3].

Detailed procedural optimization has revealed that the reaction of o-phenylenediamine (25 g) with methyl 2,2,2-trichloroacetimidate (28.5 mL) in acetic acid (750 mL) at room temperature for one hour produces excellent yields . The reaction mixture concentration to approximately 150 mL followed by water precipitation provides pure product with minimal purification requirements .

Trichloroacetonitrile reactions follow a similar mechanistic pathway but require more forcing conditions. The copper-catalyzed N-arylation of 2-iodoaniline with trichloroacetonitrile using copper(I) iodide and 1,10-phenanthroline as ligand in tetrahydrofuran at 23°C represents a modern adaptation of this methodology [6]. This approach yields functionalized 2-(trichloromethyl)-1H-benzimidazole derivatives with good efficiency while maintaining compatibility with green chemistry principles [6].

The regioselectivity of these reactions depends critically on the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups enhance reactivity by stabilizing the intermediate amidine species, while electron-donating groups may require extended reaction times or elevated temperatures to achieve complete conversion [4].

Copper-catalyzed N-arylation approaches

Copper-catalyzed N-arylation methodologies have emerged as powerful tools for benzimidazole synthesis, offering unique advantages in terms of functional group tolerance and reaction efficiency. These approaches typically employ copper(I) or copper(II) catalysts in combination with appropriate ligands to facilitate C-N bond formation.

The Chan-Lam-Evans N-arylation protocol represents a particularly effective approach for benzimidazole synthesis. Mono-N-arylation of benzamidines with aryl boronic acids using copper(II) acetate and sodium pivalate under mild aerobic conditions at room temperature provides excellent yields [7] [8]. The subsequent intramolecular C-H bond functionalization at 120°C under oxygen atmosphere completes the benzimidazole ring formation with overall yields ranging from 70% to 95% [7] [8].

4,7-Dimethoxy-1,10-phenanthroline has proven to be an exceptionally efficient ligand for copper-catalyzed N-arylation of imidazoles and benzimidazoles [9]. This ligand system enables coupling of both aryl iodides and bromides under mild conditions, with poly(ethylene glycol) addition further accelerating reaction rates [9]. The methodology demonstrates broad substrate scope, accommodating hindered and functionalized substrates with good to excellent yields [9].

Ethylene glycol has emerged as a particularly attractive medium for copper-catalyzed N-arylation reactions [10]. Using copper(I) iodide as catalyst and sodium hydroxide as base, ethylene glycol functions as both solvent and ligand for the copper center [10]. This system operates effectively at 120°C under both conventional heating and microwave irradiation, with the latter significantly reducing reaction times while improving yields [10].

The mechanistic pathway involves oxidative addition of the aryl halide to copper(I), followed by coordination of the nucleophilic nitrogen, reductive elimination to form the C-N bond, and regeneration of the copper(I) catalyst. The role of the ligand is crucial in stabilizing intermediate copper species and preventing catalyst deactivation through aggregation or precipitation [11].

Recent advances have focused on developing ligand-free protocols to simplify reaction conditions and reduce costs. Copper(I) iodide in dimethylformamide has proven effective for intramolecular N-arylation reactions leading to benzimidazole formation [12]. These reactions typically proceed under ultrasound irradiation, which enhances mass transfer and provides more uniform heating [12].

Industrial production methods

Industrial production of 2-(trichloromethyl)-1H-benzimidazole requires careful consideration of scalability, cost-effectiveness, safety, and environmental impact. Current industrial methodologies have evolved from laboratory-scale procedures through systematic optimization of reaction conditions, purification processes, and waste management protocols.

Batch production processes remain the most widely employed industrial approach, typically utilizing large stirred reactors with precise temperature and pressure control [13]. The classical Phillips-Ladenburg methodology has been adapted for industrial scale through the use of o-phenylenediamine and carboxylic acid substrates in the presence of mineral acid catalysts [13]. Industrial batch reactors typically operate at temperatures between 80°C and 120°C with reaction times extending from 6 to 24 hours depending on substrate reactivity [13].

Continuous flow processes represent an emerging trend in industrial benzimidazole production, offering several advantages over traditional batch methods [13]. These systems enable better heat and mass transfer, more precise residence time control, and reduced risk of thermal decomposition [13]. Flow reactors typically operate at temperatures between 100°C and 140°C under pressures of 2-5 atmospheres, achieving higher throughput and improved product consistency [13].

The trichloroacetimidate methodology has been successfully scaled for industrial application due to its mild reaction conditions and high selectivity [3]. Industrial processes typically employ automated addition systems for the trichloroacetimidate ester to maintain optimal stoichiometry and prevent local overheating [3]. Temperature control is critical, as elevated temperatures can lead to ester decomposition and reduced yields [3].

Microwave-assisted industrial processes are gaining attention for their energy efficiency and reduced reaction times [14]. Industrial microwave systems capable of processing kilogram quantities have been developed, offering significant advantages in terms of energy consumption and space requirements [14]. These systems typically operate at 150°C to 200°C with reaction times reduced to minutes rather than hours [14].

Solvent recovery and recycling represent critical aspects of industrial production economics and environmental compliance [13]. Most industrial processes incorporate distillation systems for solvent recovery, with typical recovery rates exceeding 95% [13]. Advanced facilities may employ membrane separation or adsorption technologies for trace contaminant removal from recovered solvents [13].

Quality control in industrial production involves multiple analytical checkpoints throughout the process. High-performance liquid chromatography serves as the primary analytical method for product purity determination, while nuclear magnetic resonance spectroscopy provides structural confirmation [13]. Impurity profiling is particularly important for pharmaceutical applications, requiring detection limits below 0.1% for most potential contaminants [13].

Green chemistry approaches for synthesis

Green chemistry principles have driven significant innovations in benzimidazole synthesis, emphasizing waste reduction, energy efficiency, and the use of environmentally benign solvents and catalysts. These approaches address growing environmental concerns while often providing economic advantages through improved efficiency and reduced waste management costs.

Aqueous synthesis methodologies represent a fundamental green chemistry approach, eliminating the need for organic solvents entirely. The synthesis of 2-substituted benzimidazoles using boric acid as catalyst in water at room temperature demonstrates exceptional environmental compatibility [14] [15]. This methodology achieves yields of 85% to 98% while requiring only simple aqueous workup procedures [14] [15].

Micellar catalysis using natural surfactants has emerged as an innovative green approach. Aqueous extracts of Acacia concinna pods function as efficient surfactant-type catalysts for benzimidazole synthesis [2]. The reaction of o-phenylenediamine with aryl aldehydes in 20% aqueous extract achieves 97% yield with reaction times of only 180 minutes [2]. This methodology eliminates organic solvents while utilizing renewable biological materials as catalysts [2].

Polyethylene glycol (PEG) represents an environmentally acceptable alternative to traditional organic solvents. PEG-400 has proven particularly effective for benzimidazole synthesis, supporting reactions at 80-85°C with yields ranging from 75% to 92% [14] [15]. The high boiling point and low volatility of PEG eliminate solvent emission concerns, while its complete miscibility with water simplifies product isolation [14] [15].

Solvent-free methodologies eliminate environmental concerns associated with organic solvent use while often providing enhanced reaction rates due to higher reactant concentrations [14] [15]. The condensation of o-phenylenediamine with organic acids at 140°C without solvent achieves yields of 80% to 95% in 2-6 hours [2]. These reactions typically require only thermal energy input, making them particularly attractive for large-scale applications [2].

Microwave-assisted synthesis under green conditions combines energy efficiency with reduced reaction times. Microwave irradiation at 150°C for 2-40 minutes produces benzimidazole derivatives with yields of 85% to 98% [2]. The selective heating mechanism of microwaves reduces energy consumption while enabling precise temperature control [2].

Biocatalytic approaches represent the ultimate green chemistry methodology, utilizing enzymes to facilitate benzimidazole formation under physiological conditions. While still in early development stages, enzymatic synthesis offers the potential for highly selective reactions under ambient conditions with complete biodegradability of all components [14].

Deep eutectic solvents (DES) represent an emerging class of green solvents with properties similar to ionic liquids but composed entirely of naturally occurring components [16]. Choline chloride-based DES systems have demonstrated effectiveness for benzimidazole synthesis while maintaining complete biodegradability and low toxicity [16].

Reaction mechanisms and kinetics

Understanding the fundamental mechanisms and kinetics governing benzimidazole formation is essential for optimizing synthetic protocols and predicting reaction outcomes. The mechanistic pathways vary significantly depending on the specific synthetic approach employed, with each methodology presenting unique kinetic characteristics and rate-determining steps.

The Phillips-Ladenburg mechanism proceeds through initial nucleophilic attack of one amino group of o-phenylenediamine on the carbonyl carbon of the carboxylic acid substrate [2]. This forms a tetrahedral intermediate that collapses to yield an amide bond with elimination of water [2]. The second amino group subsequently attacks the amide carbonyl in an intramolecular fashion, forming the benzimidazole ring with elimination of a second water molecule [2].

Kinetic studies of the Phillips-Ladenburg reaction reveal second-order behavior with respect to the amine nucleophile, indicating that the rate-determining step involves both amino groups [2]. Activation energies typically range from 65 to 75 kJ/mol, with rate constants of 0.01 to 0.03 min⁻¹ at optimal temperatures [17]. The reaction exhibits strong temperature dependence, with rate increases following Arrhenius behavior until decomposition reactions begin to compete at temperatures above 150°C [17].

The trichloroacetimidate mechanism differs significantly from the classical pathway, involving initial formation of an amidine intermediate through nucleophilic substitution [3]. One amino group of o-phenylenediamine attacks the electrophilic carbon of the imidate, displacing methanol to form an N-substituted amidine [3]. Intramolecular cyclization with the second amino group completes the benzimidazole formation [3].

Kinetic analysis of the trichloroacetimidate reaction indicates first-order dependence on both reactants, with activation energies of 45-55 kJ/mol [3]. Rate constants range from 0.02 to 0.05 min⁻¹, significantly higher than the classical Phillips-Ladenburg approach [3]. The mild reaction conditions and lower activation energy make this pathway particularly attractive for industrial applications [3].

Copper-catalyzed mechanisms involve multiple elementary steps including oxidative addition, ligand coordination, and reductive elimination [11] [7]. The rate-determining step typically involves the oxidative addition of the aryl halide to the copper center, with activation energies of 35-45 kJ/mol [11]. Rate constants of 0.05 to 0.15 min⁻¹ reflect the catalytic nature of the process [11].

Microwave-assisted reactions exhibit pseudo-first-order kinetics due to the high-frequency electromagnetic field effects on molecular motion [16]. Activation energies are substantially reduced to 25-35 kJ/mol through selective heating of polar molecules [16]. Rate constants increase dramatically to 0.20-0.50 min⁻¹, enabling reaction completion in minutes rather than hours [16].

Solvent effects play crucial roles in determining reaction rates and mechanisms. Polar protic solvents stabilize charged intermediates and transition states, generally accelerating nucleophilic reactions [2]. Aprotic solvents may favor different mechanistic pathways, particularly in copper-catalyzed reactions where coordination to the metal center is important [11].

Temperature effects follow Arrhenius behavior across most synthetic methodologies, but optimal temperatures vary significantly with the specific pathway [17]. Classical methods typically require 80-120°C for reasonable reaction rates, while copper-catalyzed approaches may proceed efficiently at room temperature [7]. Microwave irradiation enables high effective temperatures with minimal thermal stress on sensitive functional groups [16].

The role of catalysts in modifying reaction kinetics cannot be overstated. Acid catalysts in classical methods facilitate protonation of carbonyl oxygens, enhancing electrophilicity and accelerating nucleophilic attack [2]. Metal catalysts in modern methodologies provide alternative reaction pathways with significantly lower activation barriers [11] [7].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3584-65-4

Wikipedia

Benzimidazole, 2-trichloromethyl-

Dates

Last modified: 08-15-2023

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